(1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol
Overview
Description
(1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a complex structure with a benzyl group, a mesitylenesulfonyl group, and a phenyl group attached to a propanol backbone. Its stereochemistry is defined by the (1S,2R) configuration, which is crucial for its biological activity and interaction with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol typically involves multiple steps, starting from readily available precursors. One common method includes:
Formation of the Amino Alcohol Backbone: The initial step often involves the reaction of a chiral amino alcohol with a benzyl halide to introduce the benzyl group.
Sulfonylation: The amino group is then protected by reacting it with mesitylenesulfonyl chloride under basic conditions, typically using a base like triethylamine.
Final Assembly: The protected amino alcohol is then coupled with a phenyl group through a nucleophilic substitution reaction, often using a suitable leaving group and a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Use of Catalysts: Catalysts such as palladium or nickel complexes can be employed to facilitate coupling reactions.
Continuous Flow Reactors: These reactors allow for better control over reaction conditions and can improve the efficiency of the synthesis process.
Purification Techniques: High-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the sulfonyl group, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the deprotected amino alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable for asymmetric synthesis, where the goal is to produce a specific enantiomer of a compound.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its chiral nature. It serves as a model compound for understanding how chirality affects biological activity.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the sulfonyl group and the chiral centers can influence the compound’s interaction with biological targets, making it a candidate for drug development.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its role as an intermediate in the production of drugs highlights its industrial importance.
Mechanism of Action
The mechanism of action of (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into the active sites of enzymes in a stereospecific manner, influencing the enzyme’s activity. The mesitylenesulfonyl group can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol: The enantiomer of the compound , with opposite stereochemistry.
(1S,2R)-2-[N-Benzyl-N-(tosyl)amino]-1-phenyl-1-propanol: Similar structure but with a tosyl group instead of a mesitylenesulfonyl group.
(1S,2R)-2-[N-Benzyl-N-(methanesulfonyl)amino]-1-phenyl-1-propanol: Similar structure but with a methanesulfonyl group.
Uniqueness
The uniqueness of (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol lies in its specific stereochemistry and the presence of the mesitylenesulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and research.
By understanding the detailed aspects of this compound, researchers and chemists can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
N-benzyl-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-2,4,6-trimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3S/c1-18-15-19(2)25(20(3)16-18)30(28,29)26(17-22-11-7-5-8-12-22)21(4)24(27)23-13-9-6-10-14-23/h5-16,21,24,27H,17H2,1-4H3/t21-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPERKXJNXPLVAC-ZJSXRUAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)C(C)C(C3=CC=CC=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)[C@H](C)[C@H](C3=CC=CC=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659868 | |
Record name | N-Benzyl-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-2,4,6-trimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187324-64-7 | |
Record name | N-Benzyl-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-2,4,6-trimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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